3-(1-([1,1'-Biphenyl]-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione
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Overview
Description
3-(1-([1,1’-Biphenyl]-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound that features a unique structure combining a biphenyl group, an azetidine ring, and an imidazolidine-2,4-dione moiety
Mechanism of Action
Target of action
The compound contains an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom . Azetidine derivatives are known to exhibit a variety of biological activities
Mode of action
Without specific information on the compound’s targets, it’s difficult to explain its mode of action. .
Biochemical pathways
The compound also contains an imidazole ring, which is found in many biologically active molecules, such as histidine and various enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-([1,1’-Biphenyl]-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the biphenyl-4-carbonyl chloride, which is then reacted with azetidine to form the intermediate 1-([1,1’-Biphenyl]-4-carbonyl)azetidine. This intermediate is subsequently reacted with imidazolidine-2,4-dione under controlled conditions to yield the final product. The reactions often require catalysts and specific solvents to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(1-([1,1’-Biphenyl]-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) and alkyl halides in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
3-(1-([1,1’-Biphenyl]-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It is used in research exploring its effects on various biological pathways and its potential as an antimicrobial or anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl-5,5-diphenylimidazolidine-2,4-dione
- 5,5-Diphenylimidazolidine-2,4-dione derivatives
Uniqueness
Compared to similar compounds, 3-(1-([1,1’-Biphenyl]-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione stands out due to its combination of a biphenyl group and an azetidine ring, which imparts unique chemical and biological properties. This structural uniqueness can lead to different reactivity and interaction profiles, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
3-[1-(4-phenylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-17-10-20-19(25)22(17)16-11-21(12-16)18(24)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,16H,10-12H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGFLXZQPICBEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)N4C(=O)CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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